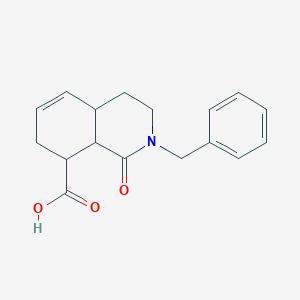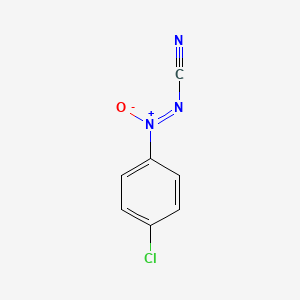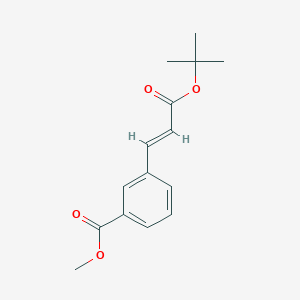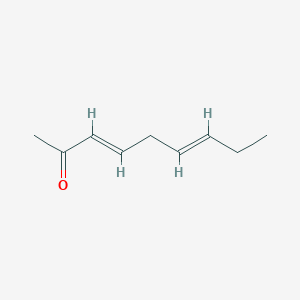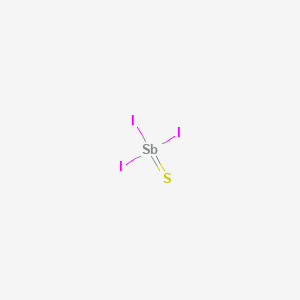
Triiodo-lambda~5~-stibanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triiodo-lambda~5~-stibanethione is a chemical compound with the molecular formula I₃SSb It is known for its unique structure, which includes three iodine atoms and a lambda5 antimony atom bonded to a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triiodo-lambda~5~-stibanethione typically involves the reaction of antimony trichloride (SbCl₃) with elemental sulfur (S) and iodine (I₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{SbCl}_3 + 3\text{I}_2 + \text{S} \rightarrow \text{I}_3\text{SSb} + 3\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, precise control of reaction conditions, and efficient purification techniques to obtain high-purity products. The process may also involve continuous monitoring and automation to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Triiodo-lambda~5~-stibanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide (Sb₂O₅), while reduction could produce antimony triiodide (SbI₃).
Aplicaciones Científicas De Investigación
Triiodo-lambda~5~-stibanethione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other antimony-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of specialty materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Triiodo-lambda~5~-stibanethione involves its interaction with molecular targets and pathways. The compound can form complexes with proteins and enzymes, affecting their activity and function. It may also interact with cellular membranes and influence signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Triiodo-lambda~5~-bismuththione: Similar structure but with bismuth instead of antimony.
Triiodo-lambda~5~-arsenethione: Contains arsenic instead of antimony.
Triiodo-lambda~5~-phosphathione: Phosphorus replaces antimony in the structure.
Uniqueness
Triiodo-lambda~5~-stibanethione is unique due to the presence of antimony, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
116403-58-8 |
|---|---|
Fórmula molecular |
I3SSb |
Peso molecular |
534.54 g/mol |
Nombre IUPAC |
triiodo(sulfanylidene)-λ5-stibane |
InChI |
InChI=1S/3HI.S.Sb/h3*1H;;/q;;;;+3/p-3 |
Clave InChI |
XJCSUUROVSEOKT-UHFFFAOYSA-K |
SMILES canónico |
S=[Sb](I)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


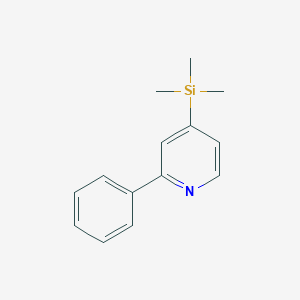
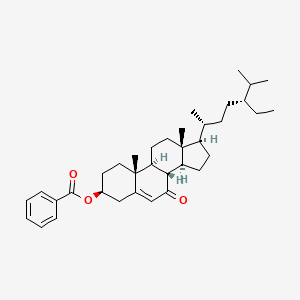
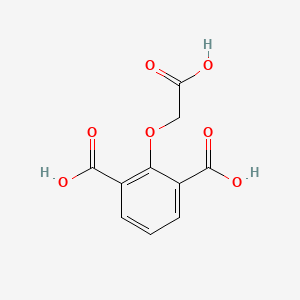
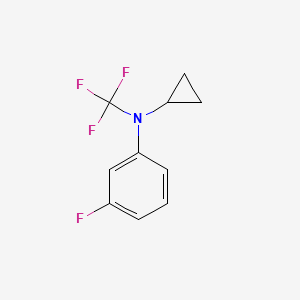
![Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13971737.png)
![Methyl 3-[(1,1-dimethylethoxy)carbonyl]-5-oxo-3-pyrrolidineacetate](/img/structure/B13971740.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13971748.png)
![7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13971763.png)
